molecular formula C15H14ClN3O2 B2358494 3-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide CAS No. 338416-29-8

3-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide

Cat. No.: B2358494
CAS No.: 338416-29-8
M. Wt: 303.75
InChI Key: XIHJDHIXVXOFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is an organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzoic acid with 2-aminobenzamide under specific conditions to form the quinazolinone core. This intermediate is then chlorinated to introduce the chloro substituent at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities .

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar quinazolinone core and exhibit comparable biological activities.

    Indole derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities and are often compared with quinazolinones.

Uniqueness

3-chloro-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide is unique due to its specific substitution pattern and the presence of the chloro group, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-chloro-N-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c16-10-5-3-4-9(8-10)13(20)18-15-17-12-7-2-1-6-11(12)14(21)19-15/h3-5,8H,1-2,6-7H2,(H2,17,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHJDHIXVXOFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)NC(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.